(4-Methoxyphenyl)(1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 166870: . This compound is known for its vasodilatory properties, which means it can cause the dilation of blood vessels. It is used in the treatment of angina pectoris and ischemic heart disease due to its ability to generate nitric oxide .
Preparation Methods
The synthesis of aminoethyl nitrate involves the reaction of ethanolamine with nitric acid. The hydroxy group of ethanolamine reacts with the hydroxy group of nitric acid to form the nitrate ester . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.
Chemical Reactions Analysis
Aminoethyl nitrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various nitrogen oxides.
Reduction: Reduction of aminoethyl nitrate can yield ethanolamine and nitric oxide.
Substitution: The nitrate group can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aminoethyl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitrate esters.
Biology: Due to its vasodilatory properties, it is used in studies related to cardiovascular health and the mechanisms of vasodilation.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The primary mechanism of action of aminoethyl nitrate involves the generation of nitric oxide. Nitric oxide is a potent vasodilator that relaxes the smooth muscles in blood vessels, leading to their dilation. This process helps in reducing blood pressure and improving blood flow. The molecular targets involved in this mechanism include the nitric oxide receptors and the signaling pathways that mediate vasodilation .
Comparison with Similar Compounds
Aminoethyl nitrate can be compared with other nitrate esters such as glyceryl trinitrate (nitroglycerin) and isosorbide dinitrate. These compounds also generate nitric oxide and have similar vasodilatory effects. aminoethyl nitrate is unique in its specific structure and the conditions under which it is synthesized and used .
Similar Compounds
- Glyceryl trinitrate (nitroglycerin)
- Isosorbide dinitrate
- Pentaerythritol tetranitrate
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
19854-93-4 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-12-13-10/h2-7H,1H3,(H,12,13) |
InChI Key |
YPEMQMDWCPHMIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.